molecular formula C11H17FO B3039712 (4-Fluoroadamantan-1-yl)methanol CAS No. 1283721-00-5

(4-Fluoroadamantan-1-yl)methanol

Cat. No.: B3039712
CAS No.: 1283721-00-5
M. Wt: 184.25 g/mol
InChI Key: NUMVQWAOMKYOCQ-UHFFFAOYSA-N
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Description

(4-Fluoroadamantan-1-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₇FO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The presence of a fluorine atom and a hydroxyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-fluoroadamantane with formaldehyde in the presence of a catalyst to yield (4-Fluoroadamantan-1-yl)methanol . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. The subsequent hydroxylation step can be achieved through catalytic processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoroadamantan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluoroadamantan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Fluoroadamantan-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoroadamantan-1-yl)methanol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-fluoro-1-adamantyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13/h7-10,13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMVQWAOMKYOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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